Cas no 1495894-69-3 (2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]-)
![2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]- structure](https://ja.kuujia.com/scimg/cas/1495894-69-3x500.png)
2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]- 化学的及び物理的性質
名前と識別子
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- 2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]-
- 5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one
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- インチ: 1S/C12H14BrClN2O/c13-11-3-1-9(14)5-8(11)6-15-7-10-2-4-12(17)16-10/h1,3,5,10,15H,2,4,6-7H2,(H,16,17)
- InChIKey: SXIQZYGOVCKRJV-UHFFFAOYSA-N
- SMILES: N1C(CNCC2=CC(Cl)=CC=C2Br)CCC1=O
2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767347-0.1g |
5-({[(2-bromo-5-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one |
1495894-69-3 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
Enamine | EN300-767347-1.0g |
5-({[(2-bromo-5-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one |
1495894-69-3 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-767347-2.5g |
5-({[(2-bromo-5-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one |
1495894-69-3 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
Enamine | EN300-767347-0.05g |
5-({[(2-bromo-5-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one |
1495894-69-3 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
Enamine | EN300-767347-0.25g |
5-({[(2-bromo-5-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one |
1495894-69-3 | 95% | 0.25g |
$642.0 | 2024-05-22 | |
Enamine | EN300-767347-10.0g |
5-({[(2-bromo-5-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one |
1495894-69-3 | 95% | 10.0g |
$3007.0 | 2024-05-22 | |
Enamine | EN300-767347-0.5g |
5-({[(2-bromo-5-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one |
1495894-69-3 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
Enamine | EN300-767347-5.0g |
5-({[(2-bromo-5-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one |
1495894-69-3 | 95% | 5.0g |
$2028.0 | 2024-05-22 |
2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]- 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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10. Book reviews
2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]-に関する追加情報
Introduction to 2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]- (CAS No. 1495894-69-3)
2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]-, identified by its CAS number CAS No. 1495894-69-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrolidinone class, which is well-known for its versatile applications in medicinal chemistry and drug development. The molecular structure of this compound features a pyrrolidinone core substituted with a complex aminoalkyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]- incorporates both bromo and chloro substituents on a phenyl ring, which are common in pharmaceutical intermediates due to their reactivity and ability to participate in various chemical transformations. The presence of these halogen atoms enhances the compound's utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. Pyrrolidinones, in particular, have garnered attention due to their role as scaffolds in the design of drugs targeting various diseases. The specific substitution pattern of 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]- makes it a promising candidate for further derivatization and exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of biologically active molecules. The pyrrolidinone core is known to be a privileged scaffold in drug discovery, often found in molecules with pharmacological activity. For instance, derivatives of pyrrolidinones have been investigated for their anti-inflammatory, antiviral, and anticancer properties. The structural features of 2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]-, particularly the aminoalkyl side chain, provide a versatile platform for modifying and optimizing biological activity.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. The introduction of the bromo and chloro substituents on the phenyl ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the formation of the aminoalkyl group necessitates careful selection of reagents and catalysts to achieve the desired regioselectivity.
Recent advancements in synthetic methodologies have enabled more efficient and sustainable approaches to constructing complex heterocyclic compounds like 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]-. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to streamline reactions and improve scalability. These innovations not only enhance productivity but also align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The pharmacological potential of derivatives derived from this compound has been explored through various computational and experimental studies. Virtual screening methods have been utilized to identify lead compounds with high binding affinity to target proteins. Subsequent experimental validation has confirmed the biological activity of several derivatives, paving the way for further development into novel therapeutics.
The role of computational chemistry in understanding the structure-activity relationships (SAR) of this compound cannot be overstated. Molecular modeling techniques provide insights into how different substituents affect the electronic properties and binding interactions of the molecule. This information is crucial for designing next-generation compounds with improved efficacy and reduced side effects.
In conclusion, 2-Pyrrolidinone, 5-[[[(2-bromo-5-chlorophenyl)methyl]amino]methyl]- (CAS No. 1495894-69-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and pharmacological targets, this compound is poised to play a crucial role in the development of innovative drugs.
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